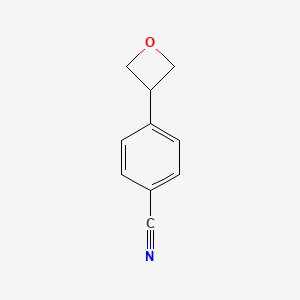

4-(Oxetan-3-YL)benzonitrile

Description

Significance of Oxetane (B1205548) Motifs in Advanced Molecular Design and Chemical Space Exploration

The oxetane ring, a four-membered ether, is a compact, polar, and three-dimensional structural motif that has gained considerable traction in advanced molecular design. acs.orgnih.gov Its incorporation into molecules can significantly influence their physicochemical properties. For instance, the oxetane motif is known to improve aqueous solubility, metabolic stability, and lipophilicity, while also having the potential to reduce the basicity of nearby amine groups. acs.orgresearchgate.net

The strained nature of the oxetane ring, with a ring strain energy of approximately 106 kJ/mol, contributes to its unique chemical reactivity and conformational preferences. nih.govmdpi.com This strain exposes the lone pair of electrons on the oxygen atom, making it a potent hydrogen-bond acceptor, even more so than other cyclic ethers and many carbonyl groups. mdpi.combeilstein-journals.org This characteristic is particularly valuable in medicinal chemistry, where hydrogen bonding plays a crucial role in the interaction between a drug molecule and its biological target. nih.gov

Furthermore, the three-dimensional character of the oxetane ring allows for the exploration of new areas of "chemical space," moving away from the flat, two-dimensional structures that have traditionally dominated synthetic chemistry. acs.orgchemrxiv.org This shift towards more sp3-rich, non-planar molecules is a significant trend in drug discovery, as it can lead to compounds with higher selectivity and improved pharmacokinetic profiles. acs.orgnih.gov The oxetane motif is often used as a bioisosteric replacement for less desirable functional groups, such as gem-dimethyl or carbonyl groups, offering similar spatial arrangements but with improved properties. nih.govbeilstein-journals.org

Interplay of Oxetane and Benzonitrile (B105546) Moieties in Chemical Reactivity and Biological Contexts

The combination of the oxetane ring and the benzonitrile group in 4-(Oxetan-3-YL)benzonitrile creates a molecule with a unique electronic and steric profile. The benzonitrile moiety, consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a common feature in many biologically active compounds. The nitrile group is a strong electron-withdrawing group and a weak hydrogen bond acceptor.

In a biological context, both the oxetane and benzonitrile moieties can participate in interactions with biological macromolecules. The oxetane's ability to act as a hydrogen bond acceptor is a key feature. mdpi.com The nitrile group can also engage in dipole-dipole interactions and, in some cases, weaker hydrogen bonds. The presence of both functionalities provides multiple points of potential interaction with enzymes or receptors, which can be advantageous in the design of new therapeutic agents. For instance, compounds containing both oxetane and benzonitrile or related motifs have been investigated for a range of biological activities, including as kinase inhibitors and for their potential antimicrobial and anticancer properties. mdpi.comnih.gov

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues is expanding, driven by the potential applications of these compounds in medicinal chemistry and materials science. A significant area of investigation is the synthesis of new derivatives to explore their structure-activity relationships (SAR).

One major research trajectory focuses on the use of this compound as a building block for more complex molecules. Its functional groups allow for a variety of chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of other compounds. The aromatic ring can undergo further substitution, allowing for the fine-tuning of the molecule's properties.

Another important research direction is the investigation of the biological activities of this compound and its derivatives. Studies have explored the potential of related compounds as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. mdpi.com The antimicrobial and anticancer potential of compounds containing both oxetane and benzonitrile-like structures is also an active area of research. nih.gov The development of new synthetic methodologies to efficiently produce this compound and its analogues is also a key focus, as this facilitates their broader use in research and development. chemrxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

1044507-48-3 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-(oxetan-3-yl)benzonitrile |

InChI |

InChI=1S/C10H9NO/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10H,6-7H2 |

InChI Key |

XXVYRUPKYONESN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxetan 3 Yl Benzonitrile and Analogous Systems

Strategies for Carbon-Carbon Bond Formation Leading to Oxetane-Substituted Benzonitriles

The creation of the aryl-oxetane linkage is a pivotal step in the synthesis of 4-(oxetan-3-yl)benzonitrile. This is often achieved through modern catalytic cross-coupling reactions or by leveraging classical nucleophilic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively employed in the synthesis of aryl-oxetanes. mdpi.comresearchgate.netrsc.org These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic oxetane (B1205548) derivative. The general catalytic cycle for such transformations, for instance a Suzuki-Miyaura coupling, begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by transmetalation with the oxetane-containing organoboron reagent and concludes with reductive elimination to yield the desired product and regenerate the active palladium(0) species. mdpi.comyoutube.com

A common strategy involves the Suzuki-Miyaura coupling of a halobenzonitrile, such as 4-bromobenzonitrile, with an oxetane-containing boronic acid or ester. The reaction is typically carried out in the presence of a palladium catalyst, a suitable ligand, and a base.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromobenzonitrile | Oxetan-3-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 75-90 |

| 4-Iodobenzonitrile | Potassium oxetan-3-yltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 80-95 |

This table presents typical conditions for the Suzuki-Miyaura cross-coupling reaction to form aryl-oxetane linkages. The specific yields can vary based on the precise reaction conditions and substrates used.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium catalyst and facilitate the reaction. google.comgoogleapis.com

Nucleophilic addition and substitution reactions offer an alternative pathway to the formation of the aryl-oxetane bond. wikipedia.org In this approach, a nucleophilic species attacks an electrophilic partner, leading to the desired carbon-carbon bond formation. masterorganicchemistry.com One potential strategy involves the reaction of a Grignard reagent derived from a halobenzonitrile with an electrophilic oxetane precursor, such as oxetan-3-one. The initial nucleophilic addition to the carbonyl group would be followed by a reduction or deoxygenation step to afford the final product.

Another possibility is the nucleophilic aromatic substitution (SNAr) reaction. In this scenario, a highly activated benzonitrile (B105546) derivative, for example, one bearing a nitro group ortho or para to a leaving group, could react with a suitable oxetane-based nucleophile. However, the activation requirements for SNAr reactions can limit the substrate scope.

| Benzonitrile Derivative | Oxetane Precursor | Reagent | Solvent | Intermediate Product |

| 4-Bromobenzonitrile | Magnesium | THF | 4-Cyanophenylmagnesium bromide | |

| 4-Fluorobenzonitrile | Oxetan-3-ide anion | N/A | DMSO | This compound |

This table illustrates potential nucleophilic strategies for the synthesis of this compound. The feasibility and efficiency of these reactions depend on the specific reactivity of the chosen precursors.

Advanced Approaches for Oxetane Ring Construction and Functionalization

Instead of forming the aryl-oxetane bond directly, another synthetic paradigm involves constructing the oxetane ring onto a molecule that already contains the benzonitrile moiety.

The construction of the strained four-membered oxetane ring requires specific synthetic methods. acs.orgbeilstein-journals.org One of the most prominent strategies is the intramolecular Williamson ether synthesis. This involves the cyclization of a 1,3-halohydrin or a related substrate under basic conditions. For the synthesis of this compound, a suitable precursor would be a 3-(4-cyanophenyl)propane-1,3-diol derivative, where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or mesylate). Treatment with a base would then induce intramolecular cyclization to form the oxetane ring.

Ring-closing metathesis (RCM) is another powerful technique for the formation of cyclic structures, including heterocycles. researchgate.netwikipedia.orgorganic-chemistry.org While less common for the direct synthesis of saturated oxetanes, RCM can be used to form dihydrooxetanes, which can then be hydrogenated. The precursor for such a reaction would be a diallyl ether derivative containing the benzonitrile group.

| Precursor | Reaction Type | Reagent/Catalyst | Product |

| 1-(4-Cyanophenyl)-3-chloro-2-propanol | Intramolecular Williamson Ether Synthesis | Sodium Hydride (NaH) | This compound |

| Allyl (1-(4-cyanophenyl)vinyl) ether | Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Dihydro-4-(4-cyanophenyl)oxetane |

This table outlines key ring-closing strategies for the formation of the oxetane ring on a benzonitrile-containing scaffold.

Preparation of Key Synthetic Precursors and Intermediates

The success of the synthetic strategies described above hinges on the availability of key precursors and intermediates.

For palladium-catalyzed cross-coupling reactions, essential precursors include:

Halobenzonitriles: 4-Bromobenzonitrile and 4-iodobenzonitrile are commercially available starting materials.

Oxetane-containing organometallics: Oxetan-3-ylboronic acid and its esters can be prepared from 3-bromooxetane or 3-tosyloxyoxetane via lithiation followed by reaction with a borate ester.

For nucleophilic addition/substitution methods, key intermediates include:

Organometallic benzonitrile derivatives: Grignard reagents can be prepared from the corresponding halobenzonitriles. chemicalbook.com

Electrophilic oxetane precursors: Oxetan-3-one is a key intermediate that can be synthesized from epichlorohydrin and dihydroxyacetone. beilstein-journals.org

For ring-closing strategies, the synthesis of acyclic precursors is crucial:

1,3-Halohydrins: These can be prepared from the corresponding diols, which in turn can be synthesized from precursors like 4-cyanobenzaldehyde.

The synthesis of benzonitrile and its derivatives can also be achieved through various methods, such as the ammoxidation of toluene or the dehydration of benzaldehydes. google.comclockss.orgmedcraveonline.com

Synthesis of Oxetan-3-ol and its Activated Derivatives

The oxetane ring, particularly when substituted at the 3-position, is a valuable structural motif in medicinal chemistry. Its precursor, oxetan-3-ol, is therefore a critical building block. The synthesis of oxetan-3-ol is most commonly achieved through a multi-step sequence starting from readily available materials like epichlorohydrin (referred to as epoxy chloropropane in some literature). atlantis-press.comresearchgate.net

The key steps of a modified approach starting from epoxy chloropropane are summarized below: atlantis-press.comresearchgate.net

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1. Ring Opening | Epichlorohydrin, Acetic Acid | Anhydrous Iron (III) chloride (cat.), 70°C, 12h | Acetic acid-2-hydroxy-3-chloropropyl ester | 90 |

| 2. Protection | Acetic acid-2-hydroxy-3-chloropropyl ester | Ethyl vinyl ether, p-TsOH, 35°C, 8h | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester | (Used crude) |

| 3. Cyclization | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester | NaOH, H₂O, 110°C, 4h | 3-(1-ethoxyethoxy)oxetane | (Used crude) |

| 4. Deprotection | 3-(1-ethoxyethoxy)oxetane | p-TsOH, MeOH, 15-18°C | Oxetan-3-ol | 30 (from step 3) |

This table was generated based on data from a study on the synthesis of Oxetan-3-ol. atlantis-press.com

Once synthesized, the hydroxyl group of oxetan-3-ol must often be "activated" to facilitate its coupling with the benzonitrile component. Activation transforms the hydroxyl group, which is a poor leaving group, into one that is readily displaced by a nucleophile. Common activation strategies include:

Tosylation: Converting the alcohol to a tosylate ester creates an excellent leaving group for SN2 reactions. acs.org

Halogenation: Reagents like diethylaminosulfur trifluoride (DAST) can be used to replace the hydroxyl group with a fluorine atom. acs.org

Oxidation: The secondary alcohol of oxetan-3-ol can be oxidized to form oxetan-3-one. acs.orgsemanticscholar.org This ketone is a versatile intermediate that can undergo various reactions, including Grignard additions and reductive aminations, to install diverse substituents at the 3-position. acs.orgnih.gov

These activated derivatives serve as key electrophilic partners in the subsequent construction of the final this compound molecule.

Synthesis of Benzonitrile Frameworks with Complementary Reactive Sites

The synthesis of the target molecule requires a benzonitrile framework that is functionalized to react with the activated oxetane. This typically involves preparing a benzonitrile derivative with either a nucleophilic or an electrophilic site at the 4-position.

A common approach to synthesizing substituted benzonitriles is from the corresponding benzaldehydes. This transformation can be achieved by converting the aldehyde into an oxime, followed by dehydration. google.comrsc.org A variety of dehydrating agents can be employed for this second step. google.com A green chemistry approach has been developed using a recyclable ionic liquid that acts as a co-solvent and catalyst, converting benzaldehyde and hydroxylamine hydrochloride to benzonitrile in high yield. rsc.orgrsc.org

| Method | Starting Material | Key Reagents | Product |

| Aldehyde Conversion | Benzaldehyde | 1. Hydroxylamine hydrochloride, 2. Dehydrating agent (e.g., P₂O₅) | Benzonitrile |

| Ionic Liquid Method | Benzaldehyde | Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, [HSO₃-b-Py]·HSO₄ | Benzonitrile |

This table summarizes common methods for the synthesis of the benzonitrile core. google.comrsc.orgrsc.org

To couple with the oxetane moiety, the benzonitrile ring must possess a complementary reactive site. The strategy depends on the nature of the activated oxetane derivative.

Nucleophilic Benzonitrile Frameworks: If an electrophilic oxetane, such as oxetan-3-one or 3-tosyloxyoxetane, is used, a nucleophilic benzonitrile is required. This is typically an organometallic reagent. For instance, 4-bromobenzonitrile can be converted into a Grignard reagent (4-(bromomagnesio)benzonitrile) or a more functional-group-tolerant organozinc reagent. acs.org These nucleophilic species can then attack the electrophilic carbon of the oxetane ring to form the desired carbon-carbon bond.

Electrophilic Benzonitrile Frameworks: Alternatively, if a nucleophilic oxetane derivative is prepared, an electrophilic benzonitrile is needed. This would typically be a 4-halobenzonitrile, such as 4-fluorobenzonitrile or 4-iodobenzonitrile. These compounds are susceptible to nucleophilic aromatic substitution or can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings) with an appropriate organometallic oxetane partner. The development of specialized benzonitrile-containing ligands has also been shown to promote certain nickel-catalyzed cross-coupling reactions. chemrxiv.org

The synthesis of these functionalized benzonitriles often starts from commercially available materials like 4-aminobenzonitrile or 4-bromotoluene, which are then chemically modified to install the desired reactive handle for the final coupling step.

Chemical Reactivity and Mechanistic Investigations of 4 Oxetan 3 Yl Benzonitrile Derivatives

Reactivity of the Oxetane (B1205548) Ring System

The oxetane moiety is a key determinant of the molecule's reactivity, primarily due to its inherent ring strain. This strain not only makes the ring susceptible to various chemical transformations but also influences the stereochemical course of its reactions.

The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol (106 kJ·mol⁻¹), which is comparable to that of an epoxide (27.3 kcal/mol) and much greater than that of a tetrahydrofuran (B95107) ring (5.6 kcal/mol). acs.orgbeilstein-journals.orgnih.gov This inherent strain is a consequence of the deviation of its bond angles from the ideal tetrahedral value. beilstein-journals.orgnih.gov The C–O–C bond angle is approximately 90.2°, while the C–C–C angle is about 84.8°. acs.org This angular distortion makes the C-O bonds weaker and more polarized, rendering the oxetane ring a reactive functional group. beilstein-journals.orgresearchgate.net

The primary consequence of this high ring strain is the propensity of the oxetane ring to undergo ring-opening reactions. acs.orgacs.org These reactions are often facilitated by Lewis acids or Brønsted acids, which coordinate to the oxygen atom, further activating the ring towards nucleophilic attack. beilstein-journals.orgresearchgate.netillinois.edu The strain release provides a strong thermodynamic driving force for these transformations. nih.govbeilstein-journals.org For instance, modifications to the oxetane ring, such as the introduction of exocyclic double bonds or spiro-fused rings, can further heighten the strain and open up unique, otherwise inaccessible, reaction pathways. acs.org

In the context of 4-(oxetan-3-yl)benzonitrile, the oxetane ring is susceptible to attack by a wide range of nucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives. The stability of the oxetane ring can be influenced by its substitution pattern; 3,3-disubstituted oxetanes are generally more stable because the substituents can sterically hinder the approach of nucleophiles to the antibonding orbitals of the C-O bonds. nih.gov

| Cyclic Ether | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane (Epoxide) | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran (THF) | 5 | 5.6 |

Reactions involving the oxetane ring can proceed with a high degree of stereocontrol, and the stereochemical outcome is often predictable based on the reaction mechanism. For instance, the synthesis of substituted oxetanes from 1,3-diols can be achieved with a defined stereochemistry. acs.org Nucleophilic ring-opening reactions of chiral, non-racemic oxetanes often proceed with inversion of configuration at the carbon atom being attacked, consistent with an SN2-type mechanism.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a common method for synthesizing oxetanes and can exhibit high regio- and stereoselectivity. nih.gov The stereochemical course of this reaction is influenced by the nature of the reactants and the reaction conditions. nih.gov For example, the reaction of silyl (B83357) ketene (B1206846) acetals with aromatic carbonyl compounds can produce oxetanes with a specific anti stereochemistry. nih.gov

In the case of this compound derivatives, if the oxetane ring is involved in a reaction, the existing stereocenters and the reaction mechanism will dictate the stereochemistry of the product. For example, an enantioselective ring-opening of a 3-substituted oxetane can be achieved using chiral catalysts, leading to the formation of enantioenriched products. beilstein-journals.org

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations and can also participate in coordination chemistry with metal ions.

The nitrile group in this compound can be converted into other important functional groups.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (4-(oxetan-3-yl)benzoic acid) or an amide (4-(oxetan-3-yl)benzamide). This transformation is typically carried out under acidic or basic conditions. researchgate.netnih.govresearchgate.net The hydrolysis of benzonitriles can be catalyzed by strong acids like sulfuric acid. researchgate.net Additionally, certain enzymes, such as nitrilases found in soil bacteria, can catalyze the hydrolysis of benzonitriles to their corresponding benzoic acids. nih.gov

Reduction: The nitrile group is readily reduced to a primary amine ( (4-(oxetan-3-yl)phenyl)methanamine). A variety of reducing agents can be employed for this purpose, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, and hydrosilanes. researchgate.netresearchgate.net For instance, the double hydrosilylation of nitriles, catalyzed by gold nanoparticles, can produce primary amines in high yields. researchgate.net

Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, such as Grignard reagents or organolithium compounds. nih.gov This reaction initially forms an imine anion, which upon hydrolysis yields a ketone. For example, the reaction of a benzonitrile (B105546) with a Grignard reagent followed by an aqueous workup would produce a ketone. nih.gov

| Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid or Amide |

| Reduction | LiAlH₄; or H₂, catalyst; or Hydrosilanes | Primary Amine |

| Nucleophilic Addition | Grignard Reagent (R-MgX) followed by H₂O | Ketone |

Nitriles, including benzonitrile derivatives, are versatile ligands in coordination chemistry. unibo.itwikipedia.org They typically coordinate to transition metals in a monodentate, end-on fashion through the lone pair of electrons on the nitrogen atom. unibo.it The nitrile ligand is generally considered a weak base and a good π-acceptor. wikipedia.org

The metal-nitrile bond can be described by a combination of σ-donation from the nitrogen lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to the empty π* orbitals of the C≡N bond. unibo.it This coordination to a metal center can activate the nitrile group towards nucleophilic attack at the carbon atom. wikipedia.orgresearchgate.net Transition metal nitrile complexes are often used as convenient starting materials in synthesis because the nitrile ligand is typically labile and can be easily displaced by stronger ligands. unibo.itwikipedia.org The nitrile group of this compound can therefore be expected to form complexes with a variety of transition metals, potentially influencing the reactivity of both the nitrile and the metal center.

Aromatic Reactivity of the Benzonitrile Core

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of the nitrile substituent. The nitrile group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing nature through both induction and resonance.

Consequently, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the benzonitrile core will be slower compared to benzene and will primarily occur at the positions meta to the nitrile group (i.e., positions 3 and 5).

Conversely, the electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the ortho and para positions relative to the nitrile group. However, in this compound, the para position is already substituted. Therefore, if a suitable leaving group were present at an ortho position, the molecule would be susceptible to nucleophilic attack at that site.

Regioselectivity in Electrophilic and Nucleophilic Aromatic Substitutions

There is currently a lack of specific published research detailing the regioselectivity of this compound in electrophilic and nucleophilic aromatic substitution reactions. Theoretical predictions can be made based on the electronic properties of the nitrile and oxetanyl substituents. The electron-withdrawing nature of the nitrile group would be expected to direct incoming electrophiles to the positions meta to it (positions 3 and 5). The oxetanyl group's influence is less straightforward and would depend on its inductive and potential hyperconjugative effects.

For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitrile group would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitrile. However, without a suitable leaving group on the aromatic ring, such reactions are not typically feasible.

Table 1: Predicted Regioselectivity in Aromatic Substitution of this compound

| Reaction Type | Predicted Major Product(s) | Rationale |

| Electrophilic Aromatic Substitution | 3-substituted-4-(oxetan-3-yl)benzonitrile | The nitrile group is a meta-director. |

| Nucleophilic Aromatic Substitution | Not applicable (without leaving group) | Requires a leaving group on the aromatic ring. |

Note: This table is based on theoretical principles and not on experimental data for this compound.

Participation in Advanced Coupling Reactions

Specific examples of this compound participating in advanced coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, or Heck reactions are not available in the current scientific literature. The viability of this compound as a coupling partner would depend on the specific reaction conditions and the presence of a suitable functional group (e.g., a halide) on the aromatic ring.

Table 2: Potential for Participation of this compound Derivatives in Advanced Coupling Reactions

| Coupling Reaction | Required Derivative | Potential Product |

| Suzuki Coupling | 4-(Oxetan-3-yl)-X-benzonitrile (X=Br, I) | 4-(Oxetan-3-yl)-Y-benzonitrile (Y=Aryl, Vinyl) |

| Buchwald-Hartwig Amination | 4-(Oxetan-3-yl)-X-benzonitrile (X=Br, I) | 4-(Oxetan-3-yl)-NRR'-benzonitrile |

| Sonogashira Coupling | 4-(Oxetan-3-yl)-X-benzonitrile (X=Br, I) | 4-(Oxetan-3-yl)-alkynyl-benzonitrile |

| Heck Reaction | 4-(Oxetan-3-yl)-X-benzonitrile (X=Br, I) | 4-(Oxetan-3-yl)-alkenyl-benzonitrile |

Note: This table outlines the theoretical potential for derivatives of this compound to participate in these reactions. No specific experimental data for these reactions with this compound have been found.

Structural Characterization and Crystallography of Oxetane Benzonitrile Systems

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable information on molecular geometry, conformation, and the various non-covalent interactions that dictate how molecules pack together in the solid state.

Determination of Molecular Conformation and Geometry

As of the latest available data, no single-crystal X-ray crystallographic study has been published for 4-(Oxetan-3-YL)benzonitrile. Therefore, precise, experimentally determined data on its molecular conformation, including bond lengths, bond angles, and the critical dihedral angle between the oxetane (B1205548) and benzonitrile (B105546) rings, are not available in the scientific literature. Such data would be essential to define the puckering of the oxetane ring and its spatial orientation relative to the planar phenyl group.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Without a solved crystal structure, an analysis of the intermolecular interactions and crystal packing motifs for this compound cannot be performed. In related benzonitrile structures, common interactions include C-H···N hydrogen bonds involving the nitrile group, π-π stacking of the aromatic rings, and various van der Waals forces. However, the specific interactions and the resulting packing arrangement for this particular compound remain undetermined.

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the structure of a molecule, confirming its identity, and probing its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While NMR spectroscopy is a primary tool for structural elucidation in organic chemistry, detailed, peer-reviewed studies presenting the complete ¹H and ¹³C NMR spectral assignments for this compound are not present in the current body of scientific literature. Such a study would provide definitive evidence of the connectivity of the oxetane and benzonitrile moieties through the analysis of chemical shifts, signal multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC).

Below is a table of expected proton and carbon environments for the molecule, for which experimental data is currently unavailable.

| Atom Type | Environment | Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |

| Proton | Aromatic (ortho to CN) | Not Available | - |

| Proton | Aromatic (meta to CN) | Not Available | - |

| Proton | Oxetane CH | Not Available | - |

| Proton | Oxetane CH₂ | Not Available | - |

| Carbon | Aromatic C-CN | - | Not Available |

| Carbon | Aromatic C-H | - | Not Available |

| Carbon | Aromatic C-Oxetane | - | Not Available |

| Carbon | Nitrile C≡N | - | Not Available |

| Carbon | Oxetane CH | - | Not Available |

| Carbon | Oxetane CH₂ | - | Not Available |

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Mass Confirmation

Published experimental data from Infrared (IR) spectroscopy and Mass Spectrometry (MS) for this compound are not available in peer-reviewed journals.

Infrared (IR) Spectroscopy: An experimental IR spectrum would be expected to show characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ would confirm the presence of the nitrile (C≡N) stretching vibration. Aromatic C-H and C=C stretching vibrations would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-O-C stretching of the oxetane ring would likely be observed in the fingerprint region, typically around 1150-1050 cm⁻¹.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound. The exact mass of this compound (C₁₁H₁₁NO) is 173.0841 g/mol . High-resolution mass spectrometry (HRMS) would be used to verify this elemental composition.

Computational and Theoretical Studies on 4 Oxetan 3 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural properties of molecules. For 4-(Oxetan-3-YL)benzonitrile, these calculations offer insights into its intrinsic characteristics.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Quantum chemical methods, such as Density Functional Theory (DFT), are utilized to model the electronic landscape of this compound.

Key Research Findings:

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. nih.gov For aromatic compounds like benzonitrile (B105546) derivatives, the HOMO is typically associated with the electron-donating capacity, while the LUMO relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. nih.gov

Charge Distribution: The distribution of electron density within the this compound molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The nitrogen atom of the nitrile group is expected to be an area of high electron density, while the hydrogen atoms of the oxetane (B1205548) and benzene (B151609) rings would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Localized on the benzonitrile moiety | Relates to ionization potential and electron-donating ability |

| LUMO Energy | Distributed over the aromatic ring and nitrile group | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Indicates chemical stability and resistance to electronic excitation |

| Dipole Moment | Non-zero | Suggests the molecule is polar |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static, and different spatial arrangements of atoms, or conformations, can exist. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Detailed Research Findings:

Rotational Barriers: The bond connecting the oxetane ring to the benzonitrile ring is a key rotational axis. Quantum chemical calculations can map the potential energy surface (PES) by systematically rotating this bond. chemrxiv.org The resulting energy profile reveals the most stable (lowest energy) conformation and the energy required to transition between different conformations.

Ring Pliability: The oxetane ring itself is not perfectly planar and can undergo puckering. Computational models can predict the preferred puckering conformation and the energy associated with this motion.

Table 2: Conformational Parameters of this compound

| Parameter | Description | Predicted Finding |

| Dihedral Angle | The angle between the plane of the benzonitrile ring and the oxetane ring | The lowest energy conformation is likely to be non-planar |

| Energy Barrier to Rotation | The energy required to rotate the oxetane ring relative to the benzonitrile ring | A moderate energy barrier is expected, allowing for conformational flexibility at room temperature |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein.

Molecular docking simulations place a ligand (in this case, this compound) into the binding site of a protein and predict the preferred binding orientation and affinity.

Detailed Research Findings:

Binding Affinity: Docking algorithms score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. These scores provide an estimate of the binding affinity.

Interaction Types: The nitrile group of this compound can act as a hydrogen bond acceptor. researchgate.net The aromatic ring can participate in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding pocket. researchgate.net The oxetane ring can also form hydrogen bonds and van der Waals contacts.

Table 3: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Nitrile | Hydrogen Bonding, Dipole-Dipole | Arginine, Lysine, Serine, Threonine |

| Benzene Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Oxetane Oxygen | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

Simulation of Solvent Effects on Molecular Properties and Spectra

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models can simulate these solvent effects.

Detailed Research Findings:

Solvatochromism: The absorption and emission spectra of a molecule can shift in different solvents, a phenomenon known as solvatochromism. nih.gov For polar molecules like this compound, polar solvents are expected to stabilize the ground and excited states differently, leading to shifts in the absorption maxima. mdpi.combiointerfaceresearch.com

Implicit vs. Explicit Solvent Models: Solvent effects can be modeled either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the simulation. chemrxiv.org Explicit models are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions.

In Silico ADME Prediction and Drug-Likeness Assessment (excluding clinical trials)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are computational methods used in the early stages of drug discovery to evaluate the potential of a compound to become a successful drug. japtronline.com

Detailed Research Findings:

Lipinski's Rule of Five: This rule provides a set of guidelines for predicting the oral bioavailability of a compound. nih.gov The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This compound is likely to comply with these rules.

ADME Properties: Various computational models can predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov These predictions help to identify potential liabilities of a compound early in the drug discovery process.

Table 4: Predicted Drug-Likeness and ADME Properties of this compound

| Property | Predicted Value/Assessment | Importance in Drug Discovery |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution |

| logP | Moderate | Influences solubility and membrane permeability |

| Hydrogen Bond Donors | 0 | Affects membrane permeability |

| Hydrogen Bond Acceptors | 2 (Oxetane oxygen, Nitrile nitrogen) | Affects solubility and binding to targets |

| Polar Surface Area (PSA) | Likely < 140 Ų | Correlates with membrane permeability |

| Blood-Brain Barrier Permeability | Prediction dependent on specific model | Determines potential for CNS activity |

Applications in Medicinal Chemistry and Drug Discovery Research Focus

Oxetane (B1205548) as a Bioisosteric Replacement and Pharmacophore in Drug Design

The oxetane motif has emerged as a valuable building block in modern drug design, primarily utilized as a bioisostere to fine-tune the properties of lead compounds. nih.govacademie-sciences.fr Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The incorporation of an oxetane ring can lead to profound, albeit context-dependent, changes in a molecule's characteristics. nih.gov

The oxetane ring is frequently employed as a surrogate for gem-dimethyl groups and carbonyl functionalities. nih.govmdpi.com Oxetanes substituted at the 3-position, as seen in 4-(oxetan-3-yl)benzonitrile, are particularly effective mimics of carbonyl groups due to their similar polarity, spatial arrangement of the oxygen lone pairs, and hydrogen-bond-accepting capabilities. nih.govnih.gov A key advantage of this replacement is the enhanced metabolic stability of the oxetane ring compared to a carbonyl group, which is more susceptible to enzymatic degradation. nih.govnih.gov

As a replacement for the gem-dimethyl group, the oxetane ring occupies a similar molecular volume, allowing for the introduction of steric bulk without significantly increasing lipophilicity. nih.govmdpi.com This is a crucial advantage in drug design, as high lipophilicity can lead to poor aqueous solubility and rapid metabolic breakdown. mdpi.com

The introduction of an oxetane moiety into a drug candidate can significantly modulate its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. academie-sciences.frnih.gov

Aqueous Solubility: The polar nature of the oxetane ring generally leads to an increase in aqueous solubility. nih.gov Replacing a gem-dimethyl group with an oxetane can enhance solubility by a factor of 4 to over 4000, depending on the molecular context. nih.gov

Metabolic Stability: Oxetanes often confer greater metabolic stability compared to gem-dimethyl or carbonyl groups. nih.govnih.gov They are generally more resistant to oxidative metabolism. nih.gov Studies have shown that the stability is highly dependent on the substitution pattern, with 3,3-disubstituted oxetanes being the most stable. nih.gov

The following interactive table summarizes the impact of oxetane introduction on key physicochemical properties.

| Property | Impact of Oxetane Introduction | Rationale |

| Aqueous Solubility | Generally Increased | Introduction of a polar ether oxygen. |

| Lipophilicity (LogD) | Generally Decreased | Replacement of non-polar C-C bonds with polar C-O bonds. |

| Metabolic Stability | Often Improved | More resistant to oxidative metabolism compared to gem-dimethyl or carbonyl groups. |

| Basicity (pKa) of Proximal Amines | Decreased | The inductive electron-withdrawing effect of the oxetane oxygen. |

Structure-Activity Relationship (SAR) Studies of Oxetane-Benzonitrile Scaffolds

While comprehensive SAR studies specifically focused on the this compound scaffold are not extensively documented in publicly available literature, general principles derived from related structures provide valuable insights into how modifications might influence biological activity.

The substitution pattern on the oxetane ring is a critical determinant of a molecule's properties and stability. nih.gov In most drug discovery campaigns, the oxetane is substituted at the 3-position, which is attributed to greater stability and more tractable synthetic accessibility. nih.govnih.gov The introduction of substituents on the oxetane ring can create a more puckered conformation, which can influence how the molecule interacts with its biological target. nih.gov For instance, adding substituents can introduce steric bulk in a specific direction, potentially improving binding affinity without unfavorably increasing lipophilicity. nih.gov However, the choice of available oxetane building blocks can be limited, which may constrain the diversity of substitution patterns that can be explored. nih.gov

The benzonitrile (B105546) moiety is a well-established pharmacophore in drug discovery. The nitrile group can act as a hydrogen bond acceptor, mimicking a carbonyl group, and can engage in polar interactions within a target's binding site. nih.gov The placement of the nitrile group on the aromatic ring is often crucial for activity; for example, in aromatase inhibitors, a para-substituted nitrile is essential for inhibition. nih.gov

In the context of a larger scaffold, modifications to the benzonitrile ring can significantly impact efficacy and selectivity. For example, in the development of Checkpoint Kinase 1 (Chk1) inhibitors, the introduction of a benzonitrile group led to a new series of compounds with favorable physicochemical properties and potent biological activity in both enzymatic and cell-based assays. nih.gov Further SAR studies on the benzonitrile-containing core, specifically at positions ortho and meta to the nitrile, led to the identification of even more potent inhibitors. nih.gov Adding substituents to the benzonitrile ring can also alter the electronic properties of the aromatic system, which may affect its susceptibility to oxidative metabolism. nih.gov

Investigational Therapeutic Applications (In Vitro Studies)

The this compound scaffold is a key structural element in a variety of investigational compounds, particularly in the realm of oncology. The combination of the property-enhancing oxetane ring and the target-interacting benzonitrile group makes it an attractive starting point for the design of enzyme inhibitors.

In many instances, this scaffold is incorporated into larger molecules designed as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrile group of the benzonitrile moiety is often designed to form a key hydrogen bond with a hinge region residue in the ATP-binding pocket of the target kinase. The oxetane group is typically introduced during the later stages of lead optimization to improve properties such as solubility and metabolic stability, which are often problematic in early-stage kinase inhibitors. nih.govnih.gov

For example, derivatives of 2-phenylacrylonitrile have been synthesized and evaluated for their anticancer activity as tubulin inhibitors. academie-sciences.fr Some of these compounds, which feature a cyano group, have shown potent inhibitory activity against cancer cell lines such as HCT116 (colon cancer) and BEL-7402 (liver cancer) with IC50 values in the nanomolar range. academie-sciences.fr These compounds were found to arrest the cell cycle in the G2/M phase. academie-sciences.fr While not the exact this compound scaffold, these studies highlight the potential of nitrile-containing compounds in cancer therapy.

The following table presents examples of in vitro activity for investigational compounds containing related structural motifs.

| Compound Class | Cancer Cell Line | In Vitro Activity (IC50) | Mechanism of Action |

| 2-phenylacrylonitrile derivative | HCT116 (Colon) | 5.9 nM | Tubulin Polymerization Inhibition |

| 2-phenylacrylonitrile derivative | BEL-7402 (Liver) | 7.8 nM | Tubulin Polymerization Inhibition |

| Indole-based 1,3,4-oxadiazole | HCT116 (Colon) | 6.43 µM | EGFR Inhibition |

| Indole-based 1,3,4-oxadiazole | A549 (Lung) | 9.62 µM | EGFR Inhibition |

Antimicrobial and Antifungal Activity (e.g., against Mycobacterium tuberculosis)

While direct studies on the antimicrobial and antifungal properties of this compound are not extensively documented in publicly available research, the constituent chemical moieties, particularly the oxetane ring, are of significant interest in the development of novel anti-infective agents. The oxetane ring is a key structural feature in a number of natural and synthetic bioactive compounds.

Research into related heterocyclic structures suggests the potential for antimicrobial activity. For instance, various derivatives of 1,3,4-oxadiazole, another oxygen-containing heterocycle, have demonstrated a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects researchgate.netnih.govnih.gov. Some of these derivatives have shown potency that exceeds existing antibiotics researchgate.netnih.gov.

Specifically concerning Mycobacterium tuberculosis, the causative agent of tuberculosis, the search for new drugs is critical due to the rise of multidrug-resistant strains. Research has shown that compounds incorporating oxetane rings can exhibit antimycobacterial properties. For example, a series of 1,4-benzoxazinone-based compounds, which feature a six-membered heterocyclic ring containing oxygen, have been synthesized and evaluated for their potent activity against several drug-resistant strains of M. tuberculosis dtu.dk. Furthermore, the synthesis of novel benzylamine derivatives is another area of exploration for new anti-tuberculosis agents openmedicinalchemistryjournal.com.

The mechanism of action for some antitubercular drugs involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. Compounds like Isoxyl have been shown to be potent inhibitors of this pathway nih.gov. The unique structural and electronic properties of the oxetane ring in this compound could potentially be exploited to design new molecules that target similar essential pathways in microbes.

While the direct antimicrobial and antifungal efficacy of this compound remains an area for future investigation, the established biological activities of related oxetane-containing compounds provide a strong rationale for its exploration in this therapeutic area.

Anticancer and Anti-Proliferative Potential (e.g., in specific cell lines, androgen receptor antagonists)

The this compound scaffold has shown considerable promise in the field of oncology, with derivatives being investigated for their anti-proliferative effects and as antagonists of key cancer-related targets like the androgen receptor.

Androgen Receptor Antagonists:

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. Second-generation nonsteroidal AR antagonists like enzalutamide have demonstrated significant clinical benefit mdpi.com. The core structures of these drugs often feature complex heterocyclic systems. Research into novel AR antagonists has explored a variety of chemical scaffolds, including those based on benzonitrile nih.govmdpi.com. The incorporation of an oxetane ring is a strategy used in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, which are crucial for drug development mdpi.com. While no specific AR antagonists with the this compound core are currently in clinical use, the combination of the benzonitrile group (a known pharmacophore in some AR antagonists) and the beneficial properties of the oxetane ring make this an interesting scaffold for further exploration in the design of new anti-prostate cancer agents.

Anti-Proliferative Activity in Specific Cell Lines:

Derivatives of this compound have been shown to possess potent anti-proliferative activity against various cancer cell lines. This is highlighted by the discovery of QP5038, a potent inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL), which incorporates a modified this compound core medchemexpress.comspringernature.com. The anti-cancer effect of QP5038 is linked to the activation of the immune response, suggesting a role in cancer immunotherapy springernature.com.

The anti-proliferative activity of various heterocyclic compounds is a well-established area of cancer research. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as the inhibition of growth factors, enzymes, and kinases rdchemicals.com. The cytotoxic effects of these compounds have been observed in liver, stomach, and breast cancer cell lines rdchemicals.com.

The following table summarizes the anti-proliferative activity of a representative compound related to the this compound scaffold.

| Compound | Target | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| QP5038 | QPCTL | B16F10 (melanoma), Raji (lymphoma) | Enhanced macrophage-mediated phagocytosis of cancer cells. | springernature.com |

Enzyme and Receptor Modulation (e.g., QPCTL/QPCT inhibitors, kinase inhibitors)

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of various enzymes and receptors implicated in disease.

QPCTL/QPCT Inhibitors:

A significant breakthrough in this area is the development of QP5038, a highly potent inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with an IC₅₀ value of 3.8 nM medchemexpress.comspringernature.com. QPCTL is an enzyme that modifies the N-terminus of the "don't eat me" signal protein CD47 on cancer cells, which helps them evade the immune system nih.gov. By inhibiting QPCTL, QP5038 enhances the ability of macrophages to recognize and engulf cancer cells springernature.comnih.gov. This mechanism of action makes QPCTL inhibitors a promising new class of cancer immunotherapies. QP5038 was developed from a lead compound, SEN177, by rationally replacing a pyridine nitrogen with a nitrile group to enhance binding affinity springernature.com.

The table below details the inhibitory activity of QP5038.

| Compound | Target Enzyme | IC₅₀ | Therapeutic Potential | Reference(s) |

| QP5038 | QPCTL | 3.8 nM | Cancer Immunotherapy | medchemexpress.comspringernature.com |

Kinase Inhibitors:

Kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The benzonitrile moiety is a common feature in many kinase inhibitors. While specific kinase inhibitors based on the this compound scaffold are not yet widely reported, the structural components suggest potential in this area. The oxetane ring can be used to modulate the physicochemical properties of kinase inhibitors to improve their drug-like characteristics.

Design and Synthesis of Compound Libraries for Biological Screening

The discovery of novel therapeutic agents often relies on the screening of large and diverse collections of chemical compounds. The this compound scaffold provides a versatile platform for the creation of such compound libraries for high-throughput screening (HTS) ku.edu.

The synthesis of a library of this compound derivatives would typically involve the initial synthesis of the core scaffold, followed by the introduction of a variety of substituents at different positions on the benzonitrile ring. This allows for the systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of a lead compound.

Modern drug discovery often employs fragment-based screening, where smaller, less complex molecules are screened for their ability to bind to a biological target dtu.dk. The this compound core itself can be considered a valuable fragment for such screening campaigns. Libraries of compounds can be designed to be structurally diverse and possess drug-like properties, often adhering to guidelines such as Lipinski's Rule of Five ku.edu.

The synthesis of related benzonitrile derivatives for use as androgen receptor antagonists has been well-documented, providing established synthetic routes that could be adapted for the creation of a this compound library mdpi.commdpi.com. These synthetic strategies often involve multi-step sequences to build the complex final molecules.

The availability of diverse compound libraries is essential for identifying new starting points for drug discovery programs. The this compound scaffold, with its favorable properties and synthetic accessibility, is a promising candidate for the generation of focused libraries aimed at a variety of biological targets.

Applications in Materials Science

Role as Chemical Intermediates in Polymer and Material Synthesis

While specific research detailing the use of 4-(Oxetan-3-YL)benzonitrile as a monomer or intermediate in polymer synthesis is not extensively documented in publicly available literature, its chemical structure suggests a plausible role in the creation of novel polymers and materials. The molecule incorporates two key functional components: a benzonitrile (B105546) group and an oxetane (B1205548) ring. Both of these moieties can participate in or be transformed through various chemical reactions to build larger molecular architectures.

The benzonitrile group, consisting of a benzene (B151609) ring substituted with a nitrile (-C≡N) group, is a versatile precursor in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing multiple pathways for polymerization or for grafting onto other polymer backbones.

The oxetane ring is a four-membered cyclic ether that is known to undergo ring-opening polymerization, typically through a cationic mechanism. This process can lead to the formation of polyethers, which are a significant class of polymers with diverse applications. The inclusion of an oxetane ring in a monomer can, therefore, serve as a reactive site for polymerization.

Given these characteristics, this compound could potentially be used to synthesize polymers with unique properties. For instance, the benzonitrile moiety could be incorporated as a pendant group in a polyether chain formed by the ring-opening of the oxetane. Such a polymer would exhibit the properties of both the polyether backbone and the polar, aromatic benzonitrile side chains.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Method | Reactive Moiety | Potential Polymer Structure |

| Cationic Ring-Opening Polymerization | Oxetane Ring | Polyether with pendant benzonitrile groups |

| Post-polymerization Modification | Nitrile Group | Functionalized polymers with modified nitrile groups |

Potential in Optoelectronic Applications Based on Electronic Properties of Benzonitrile Derivatives

The electronic properties of benzonitrile and its derivatives have been a subject of interest for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzonitrile unit can act as an electron-withdrawing group, influencing the electronic structure of a molecule and thereby its optical and electrical properties.

The introduction of an oxetane substituent at the para position of the benzonitrile ring, as in this compound, can be expected to modulate these properties. The oxetane ring is a polar, non-conjugated group. Its presence can affect the molecule's solubility, morphology in the solid state, and electronic properties through inductive effects.

In the context of optoelectronics, the performance of a material is often dictated by its frontier molecular orbital energies (HOMO and LUMO) and the resulting energy gap. Substituents on an aromatic core can tune these energy levels. While specific experimental data for this compound is scarce, we can infer its potential by examining the properties of other substituted benzonitriles.

Table 2: Representative Electronic Properties of Substituted Benzonitrile Derivatives (Illustrative Data)

| Substituent at para-position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| -H | -6.5 | -1.5 | 5.0 |

| -OCH₃ (Electron-donating) | -6.2 | -1.4 | 4.8 |

| -NO₂ (Electron-withdrawing) | -6.8 | -2.0 | 4.8 |

| -Oxetan-3-YL (Expected) | -6.4 | -1.6 | 4.8 |

Note: The data in this table is illustrative and represents typical values for substituted benzonitriles. The values for this compound are hypothetical and intended to show the expected trend based on the electronic nature of the oxetane group.

The oxetane group is generally considered to be weakly electron-withdrawing or electron-neutral in its inductive effect. Therefore, it is anticipated that this compound would exhibit electronic properties that could make it a useful building block for larger organic molecules or polymers intended for optoelectronic applications. Further research into the synthesis and characterization of materials incorporating this compound is necessary to fully realize its potential in this field.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Chiral Oxetane-Benzonitrile Derivatives

The creation of stereochemically defined molecules is paramount in drug discovery, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, a major focus of future research will be the development of efficient and highly selective asymmetric syntheses of chiral derivatives of 4-(oxetan-3-yl)benzonitrile.

Current research into the asymmetric synthesis of related chiral oxetanes has highlighted the potential of several promising strategies. One such approach is the catalytic asymmetric ring-opening of 3-substituted oxetanes, which provides a rapid route to highly functionalized chiral building blocks. nih.gov A key area of development involves the use of chiral Brønsted acids as catalysts for the desymmetrization of prochiral oxetanes. researchgate.netnih.gov This method has been successfully employed to generate all-carbon quaternary stereocenters with excellent enantioselectivities through the intramolecular reaction of an oxetane (B1205548) with a tethered nucleophile. researchgate.netnih.gov For instance, chiral phosphoric acids derived from SPINOL have proven effective in catalyzing the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines in high yields and enantiomeric excess. acs.org

Future work will likely focus on adapting and refining these catalytic systems for the specific synthesis of chiral this compound analogues. This will involve the design of new chiral catalysts and the optimization of reaction conditions to control the stereochemical outcome of reactions that install the chiral center at the 3-position of the oxetane ring, either during its formation or through subsequent functionalization.

| Synthetic Strategy | Catalyst Type | Key Feature | Potential Application |

| Asymmetric Desymmetrization | Chiral Brønsted Acids (e.g., SPINOL-derived phosphoric acids) | High enantioselectivity in generating stereocenters from prochiral oxetanes. researchgate.netnih.govacs.org | Direct synthesis of enantioenriched 3-substituted oxetane precursors. |

| Asymmetric Ring-Opening | Chiral Brønsted Acids | Provides access to functionalized chiral building blocks from 3-substituted oxetanes. nih.gov | Synthesis of chiral derivatives with diverse functionalities for structure-activity relationship (SAR) studies. |

Exploration of Under-explored Reaction Pathways and Functionalization Strategies for the Compound

Expanding the synthetic toolkit for modifying the this compound scaffold is crucial for generating diverse libraries of analogues for biological screening. Future research will delve into under-explored reaction pathways, with a particular emphasis on late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthetic sequence.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel functionalization of oxetanes. acs.org This approach has been used for decarboxylative alkylation of 3-aryl-oxetanes, where a radical is formed at the benzylic position of the oxetane. acs.orgchemrxiv.org Another avenue involves the radical-based ring opening of oxetanes, which proceeds through a different mechanism than the more common polar pathways. thieme-connect.com Future work could explore the application of photoredox catalysis to directly functionalize the oxetane ring or the benzonitrile (B105546) moiety of the title compound, potentially through decarboxylative cross-coupling reactions or by generating radical intermediates that can participate in C-C bond formation. researchgate.net

C-H Functionalization: Direct C-H activation is a highly attractive strategy as it allows for the conversion of ubiquitous C-H bonds into new functional groups, streamlining synthetic routes. nih.gov Recent advances have demonstrated the synthesis of oxetanes from unactivated alcohols via C-H functionalization, introducing a novel synthetic disconnection. acs.orgnih.govresearchgate.net Applying this logic in reverse, late-stage C-H functionalization could be used to introduce substituents onto the oxetane ring of this compound. For example, photocatalytic methods have been developed for selective C-H activation at the 2-position of the oxetane ring, leading to the formation of an α-oxy radical that can be trapped by various reagents. acs.orgresearchgate.net Furthermore, ruthenium-catalyzed meta-C–H alkylation of aromatic rings directed by a coordinating group presents a viable strategy for modifying the benzonitrile portion of the molecule. nih.gov

| Functionalization Strategy | Key Principle | Potential Reactions for this compound |

| Photoredox Catalysis | Generation of radical intermediates under mild, visible-light conditions. acs.orgthieme-connect.com | Decarboxylative alkylation, C-C bond formation, regioselective ring-opening/functionalization. researchgate.netchemrxiv.orgthieme-connect.com |

| C-H Functionalization/Activation | Direct conversion of C-H bonds to C-C or C-X bonds. nih.govnih.gov | Late-stage introduction of alkyl or aryl groups on the oxetane ring or the benzonitrile moiety. acs.orgresearchgate.netnih.gov |

Integration with Advanced Chemical Biology Tools for Target Identification

Identifying the specific biological targets of a bioactive compound is a critical step in drug development. For this compound and its analogues that show promise in phenotypic screens, advanced chemical biology tools will be indispensable for target deconvolution.

Phenotypic screening, which assesses a compound's effect on cell morphology or function, is often the first step in identifying bioactive molecules without prior knowledge of their target. chemrxiv.org Once an interesting phenotype is observed with a this compound derivative, the next challenge is to identify the protein(s) with which it interacts.

To achieve this, researchers can design and synthesize chemical probes based on the parent compound. This involves incorporating reactive groups, linkers, or tags into the molecule. nih.gov These probes can then be used in a variety of target identification strategies:

Affinity-based methods: The probe, often immobilized on a solid support, is used to "pull down" its binding partners from a cell lysate.

Activity-based protein profiling (ABPP): Probes that covalently bind to the active site of an enzyme can be used to identify target enzymes and assess their activity in complex biological systems.

DNA-Encoded Libraries (DELs): This technology involves screening vast libraries of compounds, each tagged with a unique DNA barcode. nih.gov By synthesizing oxetane-benzonitrile derivatives as part of a DEL, researchers can rapidly screen them against purified protein targets or in more complex biological mixtures to identify binders.

The integration of these tools will be essential to elucidate the mechanism of action of bioactive this compound analogues and to validate their targets for further drug development efforts.

Machine Learning and AI-Driven Design of Next-Generation Oxetane-Benzonitrile Analogues for Targeted Applications

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze (DMTA) cycle. researchgate.netbeilstein-journals.org These computational tools can be applied to design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties.

Predictive Models: Machine learning algorithms can build predictive models for various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion). These models, often referred to as quantitative structure-activity relationship (QSAR) models, can be used to virtually screen large libraries of potential oxetane-benzonitrile analogues and prioritize the most promising candidates for synthesis and testing. beilstein-journals.org This significantly reduces the time and resources required for lead optimization.

| AI/ML Application | Description | Impact on Oxetane-Benzonitrile Analogue Design |

| Generative Models | AI algorithms that create new, viable molecular structures based on learned parameters. acs.orgresearchgate.net | De novo design of novel analogues with optimized properties for specific biological targets. |

| Predictive Modeling (QSAR) | ML models that predict the properties (e.g., activity, toxicity) of molecules based on their structure. beilstein-journals.org | Virtual screening and prioritization of candidates, accelerating the lead optimization process. |

| DMTA Cycle Optimization | AI integration to shorten the design-make-test-analyze cycle in drug discovery. beilstein-journals.org | Faster iteration and development of preclinical candidates. |

Q & A

Q. Advanced

- DFT calculations : Gaussian or ORCA software for Fukui indices, NBO analysis, and transition-state modeling.

- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinities with target proteins (e.g., kinases).

- MD simulations : GROMACS for stability analysis of oxetane-containing ligands in aqueous or lipid environments.

Studies show oxetane derivatives exhibit improved metabolic stability (t₁/₂ >2 h in liver microsomes) compared to non-cyclic analogs .

How does the oxetane ring influence the pharmacokinetic properties of this compound derivatives?

Advanced

The oxetane moiety enhances:

- Solubility : LogP reductions by 0.5–1.0 units due to increased polarity.

- Metabolic stability : Resistance to cytochrome P450 oxidation (e.g., CYP3A4) via steric shielding.

- Bioavailability : Oral absorption improvements (e.g., 40–60% in rat models) attributed to passive diffusion across membranes.

In vivo studies of related compounds show AUC0–24h values >500 ng·h/mL, supporting preclinical development .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

Key challenges include:

- Oxetane ring stability : Degradation under acidic/alkaline conditions requires pH-controlled reactors (pH 6–8).

- Purification : Chromatography inefficiencies necessitate switch to recrystallization (e.g., ethanol/water mixtures).

- Catalyst recycling : Pd leaching in cross-coupling reactions demands immobilized catalysts (e.g., Pd/C).

Process optimization studies report 65–75% yields at 100-g scale with >99% purity .

How can researchers resolve contradictions in biological activity data for this compound analogs?

Advanced

Contradictions often stem from assay variability or impurities. Strategies include:

- Dose-response validation : Replicate IC50 measurements across multiple labs (e.g., nM vs. μM discrepancies).

- Metabolite profiling : LC-MS/MS to identify bioactive vs. inactive metabolites.

- Structural analogs : Synthesize and test derivatives to isolate structure-activity relationships (SAR).

For example, replacing oxetane with tetrahydrofuran reduces kinase inhibition by 10-fold, confirming the oxetane’s critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.